![molecular formula C11H10ClN3O2S B2578958 5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 113940-15-1](/img/structure/B2578958.png)
5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
The compound “5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide” is a complex organic molecule. It contains a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The molecule also has a chloromethyl group (-CH2Cl) and a methoxyphenyl group (C6H4OCH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, chloromethyl group, and methoxyphenyl group would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide involves various chemical reactions to form complex structures. For example, a compound synthesized via condensation involving an extended aromatic system, where the benzene and oxadiazole rings are coplanar, highlights the structural complexity and potential for diverse applications in research (Wang et al., 2007).
Anticancer Activity
Thiadiazole derivatives have been studied for their potential in cancer treatment. For instance, a study on 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting the potential use of these compounds in cancer research and treatment (Kumar et al., 2010).
Anti-Inflammatory and Analgesic Properties
Some thiadiazole derivatives exhibit anti-inflammatory and analgesic activities, with certain compounds showing high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and analgesic activity. This suggests their potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Thiadiazole derivatives have been researched for their use as corrosion inhibitors. A study on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in acidic environments showed a high degree of protection, highlighting the compound's industrial application potential (Attou et al., 2020).
Fungicidal Activity
Thiadiazole derivatives are also explored for their fungicidal properties. A study on N-(1,3,4-thiadiazolyl) thiazolyl carboxamides revealed moderate fungicidal activity against tested fungi, suggesting their use in agricultural and pharmaceutical applications (Zi-lon, 2015).
Antimicrobial Agents
The synthesis of Mannich bases of thiadiazole derivatives has shown potential as antimicrobial agents, indicating their importance in developing new antimicrobial drugs (Sah et al., 2014).
Nematocidal Activity
Novel thiadiazole derivatives have been synthesized with significant nematocidal activity, suggesting their potential in pest control and agricultural applications (Liu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-17-8-4-2-7(3-5-8)13-10(16)11-15-14-9(6-12)18-11/h2-5H,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCZBDYLOGCODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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